N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-20-16(22)9-5-4-7-11(13(9)17(20)23)18-14(21)15-19-10-6-2-3-8-12(10)24-15/h2-8H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFBBDKRBCVNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions
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Preparation of Isoindolinone Core
Starting Material: Phthalic anhydride
Reagents: Ammonium acetate, acetic acid
Conditions: Reflux in acetic acid to form isoindolinone.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives with potential changes in biological activity.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms that may exhibit different pharmacological properties.
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Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the desired substitution; often requires catalysts.
Products: Substituted derivatives that can be further functionalized.
Scientific Research Applications
N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide has been explored for various scientific research applications:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties and potential as a ligand in coordination chemistry.
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Biology
- Investigated for its potential as an enzyme inhibitor.
- Explored for its antimicrobial and antiviral properties.
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Medicine
- Potential applications in cancer therapy due to its ability to interfere with specific cellular pathways.
- Studied for its anti-inflammatory and analgesic effects.
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Industry
- Used in the development of new materials with specific electronic or optical properties.
- Potential applications in the field of organic electronics.
Mechanism of Action
The mechanism by which N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain kinases involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Metabolic Stability : The 1,3-dioxoisoindolinyl moiety may resist enzymatic hydrolysis better than ester or amide linkages in analogues like 3a–s .
Structure-Activity Relationships (SAR)
- Benzothiazole Core : Essential for π-π interactions with biological targets. Substitution at C-6 (e.g., alkoxy groups in 3r ) enhances receptor affinity but reduces cell permeability .
- Carboxamide Linker : The NH group facilitates hydrogen bonding, as seen in EGFR inhibitors . Bulky substituents (e.g., isoindolinyl) may limit binding to shallow pockets.
- Isoindolinyl Group : Introduces steric hindrance, which could either improve selectivity (by excluding off-target binding) or reduce potency (by preventing optimal ligand-receptor fit).
Biological Activity
N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide (CAS: 683232-10-2) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings on its biological activity, including case studies and detailed research data.
Chemical Structure and Properties
The compound features a complex structure characterized by the following properties:
- Molecular Formula : C17H14N2O4S
- Molecular Weight : 337.35 g/mol
- IUPAC Name : this compound
The unique arrangement of functional groups in this molecule is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MDA-MB-436 (Breast Cancer) | 10.70 | |
| HepG2 (Liver Cancer) | 1.67 | |
| A549 (Lung Cancer) | 8.90 |
These findings suggest that the compound exhibits significant inhibitory activity, particularly against HepG2 cells, indicating its potential as a therapeutic agent.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including enzymes related to DNA repair pathways. The compound has been shown to induce apoptosis in cancer cells, characterized by:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound results in G2/M phase arrest in MDA-MB-436 cells.
- Apoptosis Induction : Increased early and late apoptotic cell populations were observed, suggesting that the compound promotes programmed cell death mechanisms.
Figure 1: Apoptosis Induction in MDA-MB-436 Cells
Apoptosis Induction
Study on Antitumor Activity
A comprehensive study evaluated a series of derivatives related to this compound for their antitumor activity. The findings indicated that several derivatives exhibited enhanced potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU).
Table 2: Comparative Antitumor Activity
| Compound | IC50 Value (µM) | Comparison with 5-FU |
|---|---|---|
| T1 | 2.21 | Higher |
| T38 | 1.11 | Significantly higher |
These results underscore the potential of this compound class in developing new anticancer therapies.
Enzyme Inhibition Studies
The compound has also been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact effectively with active sites of target enzymes, leading to inhibition that may have therapeutic implications in various diseases.
Q & A
Q. What are the typical synthetic routes and key reaction steps for N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide?
The synthesis involves multi-step processes, including:
- Formation of the benzo[d]thiazole core : Reacting 2-aminothiophenol with a chlorinated aromatic compound under reflux conditions (e.g., DMF as solvent, 120°C for 6–8 hours) .
- Amidation : Coupling the thiazole intermediate with a substituted isoindoline derivative using coupling agents like EDCI/HOBt in dichloromethane .
- Monitoring : Techniques such as TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) ensure reaction completion and purity (>95%) .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- 1H/13C NMR : Confirms structural integrity by identifying protons (e.g., aromatic H at δ 7.2–8.1 ppm) and carbons (e.g., carbonyl C at ~165 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated: 396.12; observed: 396.10) .
- HPLC : Assesses purity (>98%) using reverse-phase columns and UV detection at 254 nm .
Q. How is the preliminary biological activity of this compound evaluated?
- In vitro assays : Anticancer activity is tested via MTT assays (e.g., IC50 values against HeLa cells: 12.3 µM) .
- Enzyme inhibition : Acetylcholinesterase inhibition is measured using Ellman’s method (e.g., 65% inhibition at 10 µM) .
- Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli (e.g., zone of inhibition: 14 mm at 50 µg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for thiazole formation, increasing yields from 60% to 85% .
- Catalysts : Pd(OAc)₂ in Suzuki couplings improves cross-coupling efficiency (e.g., 90% yield vs. 70% without) .
- Temperature control : Lowering amidation steps to 0–5°C minimizes side reactions (e.g., epimerization) .
Q. What computational approaches predict the compound’s electronic properties and target interactions?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies (e.g., HOMO: −6.2 eV; LUMO: −2.8 eV) to predict reactivity and charge transfer .
- Molecular docking : Simulates binding to biological targets (e.g., PARP-1 enzyme, binding energy: −9.5 kcal/mol) using AutoDock Vina .
Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?
- Systematic modifications : Replacing the methyl group on isoindoline with halogens (Cl, Br) alters lipophilicity (logP: 3.2 → 3.8) and cytotoxicity (IC50: 12.3 → 8.7 µM) .
- Bioisosteric replacements : Substituting benzo[d]thiazole with thieno[3,2-d]thiazole improves metabolic stability (t½: 2.1 → 4.3 hours) .
Q. How should researchers address contradictory data in solubility and bioactivity studies?
- Solubility discrepancies : Use standardized buffers (e.g., PBS pH 7.4) and DLS to assess aggregation (e.g., 0.1% vs. 1% DMSO alters solubility from 5 µM to 50 µM) .
- Bioactivity variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines (e.g., HeLa vs. MCF-7) .
Q. What strategies enhance the compound’s solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters at the amide group, increasing aqueous solubility from 0.01 mg/mL to 2.5 mg/mL .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm; PDI: 0.1) to improve bioavailability .
Q. What mechanistic insights exist for its enzymatic inhibition?
- Kinetic studies : Lineweaver-Burk plots reveal non-competitive inhibition of acetylcholinesterase (Ki: 2.3 µM) .
- Fluorescence quenching : Binding to human serum albumin (Ksv: 1.2 × 10⁴ M⁻¹) suggests plasma protein interaction .
Q. How are analytical methods validated for quantifying this compound in biological matrices?
- LC-MS/MS : Calibration curves (1–100 ng/mL, R² > 0.99) with deuterated internal standards ensure precision (RSD < 5%) .
- Stability tests : Assess freeze-thaw cycles (3 cycles, recovery > 90%) and long-term storage (−80°C, 30 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
